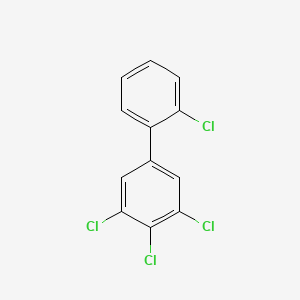

2,3',4',5'-Tetrachlorobiphenyl

Description

Contextualization of Polychlorinated Biphenyls (PCBs) in Environmental Science

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have been identified as persistent organic pollutants (POPs). dcceew.gov.auebi.ac.uk Due to their chemical stability, non-flammability, and electrical insulating properties, PCBs were widely used in a multitude of industrial and commercial applications, including as coolants and lubricants in electrical equipment like transformers and capacitors, as plasticizers in paints and plastics, and in carbonless copy paper. toxoer.comdcceew.gov.au

The widespread use and subsequent release of PCBs have led to their ubiquitous presence in the environment. wordpress.com They can be found in air, water, soil, and sediments across the globe. noaa.govcpcb.nic.in A primary concern in environmental science is the ability of PCBs to bioaccumulate in the fatty tissues of animals and biomagnify through the food chain. dcceew.gov.au This means that concentrations of these compounds can increase in organisms at higher trophic levels, posing a risk to both wildlife and human health. dcceew.gov.aunih.gov

Significance of Congener-Specific Research for 2,3',4',5'-Tetrachlorobiphenyl

While PCBs are often discussed as a group, it is crucial to understand that the physical, chemical, and toxicological properties of individual congeners can vary significantly depending on the number and position of chlorine atoms on the biphenyl (B1667301) structure. acs.orgaccustandard.com This is why congener-specific research is paramount in accurately assessing the environmental fate and potential risks associated with these compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUYCYPNYWMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867919 | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-48-0 | |

| Record name | PCB 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Spatiotemporal Dynamics of 2,3 ,4 ,5 Tetrachlorobiphenyl

Occurrence and Prevalence in Abiotic Compartments

The physical and chemical properties of 2,3',4',5'-tetrachlorobiphenyl, such as its low solubility in water and high solubility in organic solvents, govern its distribution in the environment. cymitquimica.com Its stability and resistance to degradation contribute to its persistence in various environmental matrices. cymitquimica.com

Atmospheric Transport and Deposition Patterns

The widespread distribution of PCBs in the environment is largely attributed to their ability to volatilize or form aerosols, which facilitates their transport through the atmosphere. This atmospheric mobility is followed by wet or dry deposition, leading to their presence in locations far from their original sources. The tendency of more transportable PCBs to deposit into cold waters suggests that these environments can act as an ultimate sink for these compounds. acs.org

Aquatic Distribution in Water Columns and Sediments

Due to their hydrophobic nature, PCBs have low solubility in water and a strong tendency to adsorb to particulate matter. cymitquimica.comwho.int This leads to their accumulation in sediments, which are considered a major reservoir for these compounds in aquatic systems. acs.orgwho.int The concentration of this compound can be measured in both the water column and, more significantly, in the sediment porewater. acs.orghudsonriver.org The partitioning of this congener between sediment and water is influenced by factors such as the organic carbon content of the sediment. hudsonriver.org For instance, studies in the Hudson River have calculated the log Kp (sediment-water partition coefficient) for this compound to be 6.15. epa.gov

Anaerobic bacteria in sediments can play a role in the degradation of some PCB congeners through reductive dechlorination. acs.org Research has shown that cultures from estuarine, marine, and riverine sediments are capable of dechlorinating 2,3,4,5-tetrachlorobiphenyl (B164871) to form 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. oup.com

Terrestrial Distribution in Soil and Other Substrates

Similar to aquatic sediments, soil acts as a significant sink for PCBs. who.inttandfonline.com The adsorption of PCBs to soil particles is a key process, with the strength of this binding increasing with the organic carbon and clay content of the soil. who.int This affinity for soil components reduces their mobility and bioavailability. nih.gov While present in the soil, processes like volatilization and biodegradation contribute to their slow removal. who.int The persistence of PCBs in soil is congener-specific, with half-lives ranging from months to years. who.int

Biotic Uptake and Trophic Transfer Mechanisms

The lipophilic (fat-loving) nature of this compound is a critical factor in its interaction with living organisms. cymitquimica.com This property drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. cymitquimica.comrug.nl

Bioaccumulation in Primary Producers and Lower Trophic Levels

Bioaccumulation is the process by which organisms absorb and concentrate chemicals from their environment. For PCBs, this occurs at the base of the food web, with primary producers and organisms at lower trophic levels taking up the compounds from contaminated water, sediment, and soil. rug.nl The concentration of these compounds within an organism can become significantly higher than the concentration in the surrounding environment.

Biomagnification Across Food Webs

As contaminants are transferred from one trophic level to the next through consumption, their concentration can increase at each step. This process is known as biomagnification. rug.nl PCBs are well-documented to biomagnify in both aquatic and terrestrial food webs. nih.govrug.nl The biomagnification potential of a specific PCB congener can be quantified using metrics like the biomagnification factor (BMF) and the trophic magnification factor (TMF). rug.nl Several physiological and ecological factors, including an organism's trophic level, metabolic rate, and feeding habits, can influence the degree of biomagnification. rug.nl

A study on the bioaccumulation of various contaminants used the dredged material test organism Nereis virens to determine Biota Sediment Accumulation Factors (BSAFs). hudsonriver.org These factors relate the concentration of a contaminant in an organism to its concentration in the sediment. The study highlighted that BSAFs can be influenced by sediment properties (like total organic carbon and soot content), organism characteristics (such as lipid content), and the chemical's properties (including its octanol-water partition coefficient, log Kow). hudsonriver.org For this compound, a log Kow of 6.20 has been reported. epa.gov

Table 1: Physicochemical and Partitioning Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2-dichloro-4-(2,5-dichlorophenyl)benzene | nih.gov |

| Common Name | PCB-70 | lgcstandards.com |

| Molecular Formula | C₁₂H₆Cl₄ | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| Log Kow | 6.20 | epa.gov |

| Log Kp (Hudson River) | 6.15 | epa.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dichloro-4-(2,5-dichlorophenyl)benzene |

| 2,3,5-trichlorobiphenyl |

| This compound |

| 2,4,5-trichlorobiphenyl |

Analytical Methodologies for the Detection and Quantification of 2,3 ,4 ,5 Tetrachlorobiphenyl

Advanced Chromatographic Techniques

The analysis of PCBs is challenging because of the structural similarity among the 209 possible congeners, which often results in co-elution in chromatographic systems. mmu.ac.uk To address this, high-resolution separation techniques are paramount for congener-specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Congener-Specific Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of PCB congeners like 2,3',4',5'-Tetrachlorobiphenyl. ontosight.ainih.gov In this method, the sample extract is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interaction with a capillary column. nerc.ac.uk As the separated compounds, including PCB 70, exit the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. shimadzu.com

The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity, allowing for the detection of target congeners at low concentrations even in complex matrices. nih.gov For tetrachlorobiphenyls, the molecular ion (m/z 292) and characteristic fragment ions from the loss of chlorine atoms are typically monitored. gcms.cz Modern triple quadrupole GC-MS/MS systems offer even greater selectivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring - SRM), significantly reducing background interference. nih.govthermofisher.com This is particularly useful for resolving co-eluting isomers and obtaining accurate quantification. thermofisher.com

Table 1: GC-MS Parameters for PCB Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-1, DB-5MS, SPB-1, or equivalent (e.g., 30-60m length, 0.25mm i.d., 0.25µm film) | nerc.ac.uknih.govnist.gov |

| Injector | Split/splitless, 250-320°C | nerc.ac.ukspectroscopyonline.com |

| Carrier Gas | Helium, constant flow (e.g., 1-1.5 mL/min) | nerc.ac.ukspectroscopyonline.com |

| Oven Program | Temperature ramp (e.g., starting at 60-85°C, ramping to 300-320°C) | nih.govacs.org |

| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) or MS/MS (SRM) | nih.govnih.gov |

This table presents typical parameters and is not exhaustive. Specific conditions are optimized for each application.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS/MS)

For exceptionally complex samples containing numerous PCB congeners and other persistent organic pollutants (POPs), comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power. uwaterloo.cashimadzu.com This technique utilizes two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a more polar column in the second). mmu.ac.ukdiva-portal.org A modulator, positioned between the two columns, traps, focuses, and re-injects fractions from the first column onto the second, creating a highly detailed two-dimensional chromatogram. gcms.cz

The increased peak capacity of GC×GC allows for the separation of congeners that co-elute in one-dimensional GC systems. mmu.ac.ukspectroscopyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS) or a triple quadrupole mass spectrometer (MS/MS), GC×GC can separate and identify over 190 individual PCB congeners in a single analysis. mmu.ac.ukshimadzu.com This comprehensive separation is crucial for accurate fingerprinting of PCB sources in environmental forensic studies and for the precise quantification of specific congeners like PCB 70 in intricate mixtures. mmu.ac.uk Studies have demonstrated the successful application of GC×GC for analyzing PCBs in environmental samples like river water and biological tissues. mmu.ac.ukshimadzu.com

Isotope Dilution Gas Chromatography-High-Resolution Mass Spectrometry (GC/IDHRMS)

Isotope Dilution Gas Chromatography-High-Resolution Mass Spectrometry (GC/IDHRMS) is considered the gold standard for the ultra-trace quantitative analysis of toxic compounds like certain PCBs. unc.edu This method, exemplified by U.S. EPA Method 1668, offers exceptional sensitivity and specificity. epa.govisotope.com It involves "spiking" a sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB 70) prior to extraction and cleanup. nih.govnih.gov

Because the labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, its recovery can be used to accurately correct for any losses of the native compound. nih.gov High-resolution mass spectrometry is capable of differentiating between the native and labeled congeners due to their slight mass difference, and it can measure the exact mass of ions to several decimal places. This high resolving power effectively eliminates a wide range of potential matrix interferences, allowing for very low detection limits, often in the parts-per-quadrillion (ppq) range for water samples. unc.edu This makes GC/IDHRMS particularly suitable for analyzing the low levels of toxic PCBs found in water, soil, sediment, and biological tissues. nih.govepa.gov

Sample Preparation and Clean-up Procedures for Diverse Environmental Matrices

The goal of sample preparation is to efficiently extract this compound from the sample matrix and remove interfering co-extracted substances that could compromise the chromatographic analysis. gcms.cz The chosen procedure depends heavily on the nature of the sample matrix. epa.gov

Extraction Techniques for Aqueous and Solid Samples

Aqueous Samples: For water samples, including river water or sediment pore water, common extraction techniques include liquid-liquid extraction (LLE) with solvents like methylene (B1212753) chloride or hexane. keikaventures.comnih.gov Solid-phase extraction (SPE) is another widely used method, where water is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the PCBs, which are then eluted with a small volume of solvent. researchgate.net A variation of this is solid-phase microextraction (SPME), which uses a coated fiber to adsorb analytes directly from the sample. nih.govacs.org SPME is advantageous as it can achieve low detection limits using only milliliter-sized water samples. nih.govacs.org

Solid Samples: For solid matrices like soil, sediment, and sludge, several extraction methods are employed.

Soxhlet Extraction: A classical technique involving continuous extraction with a solvent mixture like hexane/acetone. epa.govnist.gov

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional methods. nih.govepa.gov

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, accelerating the extraction process. ipp.pt

Ultrasonic Extraction (Sonication): High-frequency sound waves are used to agitate the sample in a solvent. epa.gov

A study comparing oscillatory extraction and accelerated solvent extraction (ASE) for 82 PCB congeners in fish and shellfish found ASE to be the preferred method. nih.gov Another procedure for soils and sediments utilized microwave-assisted extraction (MAE) followed by headspace solid-phase microextraction (HS-SPME). ipp.pt

Matrix Interference Mitigation Strategies

Environmental and biological extracts are complex mixtures containing lipids, humic acids, sulfur, and other compounds that can interfere with PCB analysis. thermofisher.comgcms.cz Effective cleanup is essential for accurate results.

A common strategy involves multi-step column chromatography using adsorbents like silica (B1680970) gel and alumina. Acidic silica gel (e.g., silica impregnated with sulfuric acid) is frequently used to remove oxidizable interferences like lipids. nih.gov For sediment extracts, which can contain elemental sulfur, a purification step using Florisil-copper is often employed to remove sulfur that would otherwise interfere with detection. nih.gov

For particularly challenging matrices, a combination of cleanup techniques may be necessary. For instance, a procedure for analyzing PCBs in serum involved a combination of C18 and aminopropyl (NH₂) solid-phase extraction cartridges for cleanup. nih.gov The choice of a highly selective analytical technique, such as GC-MS/MS or GC/HRMS, is itself a powerful strategy to mitigate matrix effects, as these instruments can distinguish target analytes from co-eluting interferences based on specific mass transitions or exact mass. thermofisher.comgcms.cz The use of isotope dilution, as described in the GC/IDHRMS section, is the most robust method for correcting for matrix-induced signal suppression or enhancement. nih.gov

This table provides examples of common strategies; specific protocols are matrix and method-dependent.

Quality Assurance and Quality Control in Environmental Monitoring of this compound

The reliable measurement of this compound (PCB 68) in environmental matrices is fundamentally dependent on a robust and comprehensive Quality Assurance (QA) and Quality Control (QC) program. QA encompasses the planned and systematic activities implemented to ensure that data meet specified quality criteria, while QC refers to the operational techniques and activities used to fulfill requirements for quality. Given the ubiquitous nature of polychlorinated biphenyls (PCBs) and the low concentrations often targeted in environmental samples, stringent QC measures are essential to prevent contamination, ensure accuracy and precision, and guarantee the comparability of data across different laboratories and studies. nih.govunitar.org

A comprehensive QA/QC program for the analysis of this compound typically involves several key components, from sample collection to final data reporting. nih.gov The entire analytical procedure must be validated to ensure it can produce comparable data. unitar.org Key QA/QC practices include the analysis of various blank samples, the use of standards and reference materials, and participation in proficiency testing programs. nih.govunitar.org

Method Blanks and Blanks: Due to the prevalence of PCBs, analyzing blank samples is a critical step. nih.gov Method blanks, which are clean matrices (e.g., reagent water or a standard solid matrix) processed through the entire analytical procedure in the same manner as the environmental samples, are used to assess contamination introduced during laboratory procedures. clu-in.org Field blanks are also used to check for contamination during sampling and transport. If blank contamination is significant, for instance, averaging more than 10% of the sample levels, corrective actions and blank correction of the data may be necessary. nih.gov

Surrogate and Internal Standards: To monitor the performance of the analytical method for each sample, surrogate standards are added before extraction. nih.govnih.gov These compounds are chemically similar to the target analyte, this compound, but not expected to be found in the environmental samples. For PCB congener analysis, compounds like Tetrachloro-m-xylene may be used as surrogates. epa.gov Their recovery provides a measure of the efficiency and accuracy of the extraction and cleanup steps for each individual sample. nih.govnih.gov If gas chromatography-mass spectrometry (GC-MS) is employed, stable isotope-labeled surrogates are often the preferred choice. nih.gov Internal standards, such as Decachlorobiphenyl, are added to the sample extract just before instrumental analysis to correct for variations in injection volume and instrument response. epa.gov

Calibration and Verification: Instrument calibration is fundamental to accurate quantification. An initial multi-point calibration is performed to establish the linear range of the detector response. clu-in.org The continued validity of this calibration is verified throughout the analytical run by periodically analyzing a continuing calibration verification (CCV) standard. clu-in.org The CCV is a mid-level calibration standard used to check that the instrument's performance has not drifted over time. clu-in.org

Certified Reference Materials (CRMs): The accuracy of the analytical method is verified by analyzing CRMs. nih.govunitar.org These are materials with a known, certified concentration of the target analyte in a matrix similar to the samples being analyzed (e.g., sediment, tissue). nih.govresearchgate.net Companies such as LGC Standards, AccuStandard, and the Bureau of Certified References (BCR®) provide certified solutions and materials for this compound and other PCB congeners. lgcstandards.comaccustandard.comsigmaaldrich.comlgcstandards.com The analysis of CRMs helps to validate the entire analytical procedure, from extraction to quantification. nih.govresearchgate.net

Interlaboratory Comparison Studies: Participation in interlaboratory comparison studies or proficiency tests is a cornerstone of external quality assurance. nih.govunitar.orgeurofins.de In these studies, multiple laboratories analyze identical samples, and the results are compared. nih.goveurofins.de This process helps to assess the accuracy and comparability of a laboratory's results against those of other labs, identify potential methodological biases, and verify that analytical procedures remain in control. nih.govresearchgate.net Successful participation provides confidence in the quality of the data generated by the laboratory. eurofins.de

The following table summarizes the primary quality control samples and procedures used in the environmental monitoring of this compound.

Table 1: Key Quality Control Procedures for this compound Analysis

This table is interactive. You can sort and filter the data by clicking on the column headers.

| QC Sample/Procedure | Purpose | Typical Frequency | Acceptance Criteria Example |

| Method Blank | To assess contamination introduced during laboratory procedures. clu-in.org | One per analytical batch (max. 12-20 samples). unitar.org | Analyte concentration should be below the method detection limit (MDL) or a pre-defined low level (e.g., <10% of sample concentrations). nih.gov |

| Surrogate Standard | To monitor the efficiency of sample extraction, cleanup, and analysis for each sample. nih.govnih.gov | Spiked into every sample, blank, and QC sample. clu-in.org | Recovery within a specified range, often 70-130% or as defined by specific methods like EPA 1668A. epa.gov |

| Internal Standard | To correct for variations in instrument response and injection volume during analysis. epa.gov | Spiked into every sample extract just prior to injection. nih.gov | Response and retention time should be within established limits relative to the calibration. |

| Continuing Calibration Verification (CCV) | To verify the stability of the instrument's initial calibration over time. clu-in.org | At the beginning of an analytical run and periodically throughout (e.g., every 10-12 samples). | Percent difference or percent drift from the initial calibration curve should be within ±15-20%. |

| Certified Reference Material (CRM) | To assess the accuracy and bias of the entire analytical method. nih.govunitar.org | Periodically, as part of method validation and ongoing performance checks. nih.gov | Measured concentration should fall within the certified range provided by the manufacturer. |

| Interlaboratory Comparison Study | To provide an external check on the accuracy and comparability of a laboratory's data. eurofins.de | Annually or as required by accreditation bodies. eurofins.de | Results are evaluated based on consensus values from all participating laboratories, often using z-scores. |

Environmental Transformation and Degradation Pathways of 2,3 ,4 ,5 Tetrachlorobiphenyl

Biotic Degradation Mechanisms

The transformation of 2,3',4',5'-tetrachlorobiphenyl in the environment is primarily a biological process driven by microorganisms. nih.gov Both anaerobic and aerobic conditions facilitate its breakdown, though through different mechanisms.

Anaerobic Reductive Dechlorination Processes

Under anaerobic conditions, typically found in sediments, the primary degradation pathway for this compound is reductive dechlorination. nih.govnih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of lesser-chlorinated biphenyls.

Specific microbial populations have been identified as key players in the anaerobic dechlorination of this compound. Notably, phylogenetically similar Dehalococcoides-like bacterial populations have been implicated in this process. nih.govoup.com Enrichment cultures from diverse sediment sources, including estuarine, marine, and riverine environments, have demonstrated the involvement of these microorganisms. nih.govnih.govoup.com The dynamics of these Dehalococcoides-like populations show a strong correlation with dechlorination activity, and their presence is statistically linked to the removal of doubly flanked chlorines. nih.govoup.com When dechlorination is inhibited, for instance by 2-bromoethanesulfonate, or when the parent compound is depleted, the abundance of these specific populations decreases. nih.gov

One specific bacterium, Dehalobium chlorocoercia DF-1, has been shown to dechlorinate this compound. acs.orgresearchgate.net This organohalide-respiring bacterium is capable of removing doubly flanked meta and para chlorines from the biphenyl molecule. nih.govclu-in.org

It is important to note that while Dehalococcoides-like organisms are prominent, other non-Dehalococcoides-like organisms may also be present and contribute to different dechlorination patterns observed in sediment microcosms. nih.gov

The anaerobic reductive dechlorination of this compound follows specific patterns. The primary transformation observed across various microbial consortia is the removal of the doubly flanked meta (at position 5) and para (at position 4') chlorines. nih.gov This process leads to the formation of two main trichlorobiphenyl products.

The dechlorination of this compound (PCB 61) by the specific bacterium Dehalobium chlorocoercia DF-1 results in the formation of 2,3,5-trichlorobiphenyl (B1345140) (PCB 23). acs.orgresearchgate.net In broader microbial consortia enriched from sediments, the dechlorination of this compound has been observed to produce both 2,3',5'-trichlorobiphenyl (B1345120) and 2,4',5'-trichlorobiphenyl. nih.gov

The rate of dechlorination has been found to be a linear function of the substrate concentration, even at environmentally relevant low concentrations. acs.orgresearchgate.net Studies have demonstrated dechlorination activity at aqueous phase concentrations as low as 1.15 ng L–1. acs.org

| Initial Compound | Microorganism/Consortium | Dechlorination Products |

| This compound (PCB 70) | Dehalobium chlorocoercia DF-1 | 2,3,5-Trichlorobiphenyl (PCB 23) |

| This compound (PCB 70) | Sediment-enriched microbial consortia | 2,3',5'-Trichlorobiphenyl, 2,4',5'-Trichlorobiphenyl |

Microbial Consortia and Specific Bacterial Strains (e.g., Dehalococcoides-like populations)

Aerobic Oxidative Degradation Pathways

In aerobic environments, this compound can be degraded through oxidative pathways. This process is typically a co-metabolic event, where the bacterium does not use the PCB as a primary growth substrate.

The initial and crucial step in the aerobic degradation of polychlorinated biphenyls is catalyzed by biphenyl dioxygenase (Bph Dox), a multi-component enzyme system. asm.orgnih.govasm.orgnih.gov This enzyme introduces molecular oxygen to the biphenyl ring, typically at an unchlorinated or lightly chlorinated position, to form a dihydrodiol. asm.orgasm.orgnih.gov The large subunit of the biphenyl dioxygenase (BphA1) is a major determinant of the substrate specificity. asm.orgnih.govnih.gov

Several bacterial strains possess the enzymatic machinery to degrade PCBs, including Burkholderia xenovorans LB400 and Rhodococcus sp. strain RHA1. clu-in.orgasm.orgasm.org While these strains are known for their broad PCB-degrading capabilities, the degradation of a specific congener like this compound is dependent on the specific enzymatic properties. clu-in.orgasm.org For instance, the biphenyl dioxygenase from Burkholderia xenovorans LB400 is known to have a wide substrate range. clu-in.org Engineering of the biphenyl dioxygenase enzyme, for example by site-directed mutagenesis, has been shown to alter and enhance the degradation capabilities for various PCB congeners. asm.orgnih.govasm.org

The aerobic metabolism of this compound has been studied using liver microsomes from various animal species, which contain cytochrome P450 enzymes that mimic the oxidative processes seen in microbial degradation. These studies have identified hydroxylated metabolites as the primary products.

Specifically, the metabolism of this compound can result in the formation of 3-hydroxy-2,3',4',5'-tetrachlorobiphenyl and 4-hydroxy-2,3',4',5'-tetrachlorobiphenyl. nih.gov The formation of these hydroxylated derivatives is a key step in the breakdown of the parent compound. nih.gov

| Initial Compound | System | Identified Metabolites |

| This compound | Rat, guinea pig, and hamster liver microsomes | 3-hydroxy-2,3',4',5'-tetrachlorobiphenyl, 4-hydroxy-2,3',4',5'-tetrachlorobiphenyl |

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2,3,5-Trichlorobiphenyl |

| 2,4',5'-Trichlorobiphenyl |

| 3-hydroxy-2,3',4',5'-tetrachlorobiphenyl |

| 4-hydroxy-2,3',4',5'-tetrachlorobiphenyl |

| 2-bromoethanesulfonate |

Enzymatic Pathways (e.g., Dioxygenase Activity)

Influence of Environmental Factors on Biodegradation Kinetics

Several key environmental parameters have been identified as having a substantial impact on PCB biodegradation rates:

Temperature and pH: Microbial activity is highly dependent on optimal temperature and pH ranges. Deviations from these optimal conditions can significantly slow down or even inhibit the enzymatic activities responsible for PCB degradation.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for sustaining the growth and metabolic activity of PCB-degrading microorganisms. tandfonline.com

Oxygen Presence: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic pathways typically involve the oxidative degradation of less chlorinated PCBs, while anaerobic reductive dechlorination is more effective for highly chlorinated congeners.

Pollutant Concentration: The concentration of PCBs can have a dual effect on biodegradation. Low concentrations may be insufficient to induce the necessary degradative enzymes in microorganisms, while very high concentrations can be toxic to the microbial populations.

Presence of Co-substrates and Surfactants: The presence of other organic compounds can sometimes enhance PCB biodegradation through co-metabolism. Surfactants can increase the bioavailability of these hydrophobic compounds to microorganisms. tandfonline.comnih.gov

The structural characteristics of the PCB congeners themselves also play a pivotal role. Generally, the rate of biodegradation decreases as the degree of chlorination increases. tandfonline.com The positions of the chlorine atoms on the biphenyl rings are also a determining factor, with some congeners being more recalcitrant to microbial attack than others. tandfonline.com For instance, anaerobic microorganisms in sediment slurries have been shown to dechlorinate this compound, initiating the process with the removal of para-chlorines. researchgate.net

In a specific study on the reductive dechlorination of this compound, anaerobic cultures were enriched from estuarine, marine, and riverine sediments. oup.com In these cultures, the removal of the meta and para chlorines was observed, leading to the formation of 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl. oup.com This dechlorination was successfully stimulated using elemental iron as an electron donor in the estuarine sediment cultures. oup.com The dynamics of a Dehalococcoides-like bacterial population were strongly correlated with the dechlorination activity, suggesting their involvement in this transformation process. oup.com

| Environmental Factor | Influence on Biodegradation of this compound | Reference |

| Electron Donor | Elemental iron can serve as an effective electron donor for the reductive dechlorination in anaerobic sediment cultures. | oup.com |

| Microbial Community | The presence of specific microbial populations, such as Dehalococcoides-like bacteria, is crucial for dechlorination. | oup.com |

| Chlorine Position | Dechlorination preferentially occurs at the meta and para positions. | oup.com |

Abiotic Transformation Processes

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes primarily include photolytic degradation and chemical dechlorination through redox reactions.

Photolytic Degradation in Environmental Media

Photolysis, or the breakdown of chemical compounds by light, is considered a significant abiotic degradation pathway for PCBs in aquatic environments. The effectiveness of photolytic degradation is dependent on the intensity and wavelength of the UV radiation. researchgate.net For PCBs, this process often involves the reductive dechlorination of the biphenyl structure, leading to the formation of less chlorinated congeners. researchgate.net

While specific studies on the photolytic degradation of this compound are limited, research on other tetrachlorobiphenyl isomers and PCB mixtures provides insight into the potential pathways. For example, the photolysis of various PCB congeners in solvents like methanol, ethanol, and 2-propanol has been shown to increase with UV intensity. researchgate.net The addition of substances like sodium hydroxide (B78521) can further enhance the rate of photolysis. researchgate.net The primary products of PCB photolysis are typically less chlorinated congeners and biphenyl. researchgate.net

The environmental medium also plays a crucial role. In soil, the presence of surfactants can facilitate the extraction and subsequent photodegradation of PCBs. researchgate.net However, the efficiency can be influenced by the presence of other substances like humic acids, which can either promote or inhibit the photochemical reaction depending on their concentration. researchgate.net It has been noted that photolytic dechlorination can occur, and in aqueous solutions, photochemical degradation may lead to the formation of chlorinated dibenzofurans. ymparisto.fi

| Environmental Medium | Factors Influencing Photodegradation | Potential Products | Reference |

| Aquatic Systems | UV light intensity, presence of sensitizers (e.g., sodium hydroxide) | Less chlorinated biphenyls, Biphenyl, Chlorinated dibenzofurans | researchgate.netymparisto.fi |

| Soil/Sediment | Presence of surfactants, humic acids | Less chlorinated biphenyls, Biphenyl | researchgate.net |

Chemical Dechlorination via Redox Reactions (e.g., Elemental Iron)

Chemical dechlorination through redox reactions represents another important abiotic pathway for the transformation of this compound. A key reactant in this process is zero-valent iron (ZVI), which can act as an electron donor to facilitate the reductive dechlorination of PCBs. scies.org

Studies have demonstrated the effectiveness of ZVI in degrading various PCB congeners. For instance, nanoscale ZVI has been shown to degrade 3,3',4,4'-tetrachlorobiphenyl (B1197948) in aqueous solutions, with the degradation efficiency being influenced by the ratio of ZVI to iron oxides and the pH of the solution. tandfonline.com The process involves the transfer of electrons from the ZVI to the PCB molecule, leading to the cleavage of carbon-chlorine bonds and the release of chloride ions. tandfonline.com

In the context of this compound, research has shown that elemental iron can be used as an electron donor in anaerobic sediment cultures to promote its reductive dechlorination. oup.comnih.gov This process leads to the formation of trichlorobiphenyls. oup.comnih.gov Furthermore, the addition of iron oxides to sediments has been found to enhance the dechlorination of this compound in a bioelectrochemical reactor. rsc.org This enhancement is attributed to the activity of dissimilatory iron-reducing bacteria, which induce the formation of biogenic Fe(II) that is critical for the dechlorination process. rsc.org

The rate-limiting step in the ZVI-mediated dechlorination of hydrophobic organic compounds like PCBs in soil and sediment solutions is often the contact between the ZVI and the contaminant. The use of surfactants can improve this contact and thereby enhance the dechlorination rate. nih.gov

| Reactant | Conditions | Key Findings | Reference |

| Elemental Iron (Fe⁰) | Anaerobic sediment cultures | Serves as an electron donor for the reductive dechlorination to trichlorobiphenyls. | oup.comnih.gov |

| Iron Oxides | Sediment-based bioelectrochemical reactor | Enhances the rate and extent of transformation, mediated by dissimilatory iron-reducing bacteria. | rsc.org |

| Nanoscale Zero-Valent Iron (nZVI) | Aqueous solution (with other tetrachlorobiphenyls) | Effective for dechlorination, with efficiency dependent on pH and presence of iron oxides. | tandfonline.com |

| Surfactants | Soil/sediment solution (with other tetrachlorobiphenyls) | Can improve contact between ZVI and PCBs, enhancing dechlorination. | nih.gov |

Metabolism and Biotransformation of 2,3 ,4 ,5 Tetrachlorobiphenyl in Biological Systems Mechanistic Focus

Hydroxylation and Conjugation Pathways

The initial and rate-limiting step in the metabolism of 2,3',4',5'-tetrachlorobiphenyl is the introduction of a hydroxyl group into the biphenyl (B1667301) structure. This phase I reaction is followed by phase II conjugation reactions, which further enhance water solubility for elimination.

Role of Cytochrome P450 Enzymes in Hydroxylated Metabolite Formation

The hydroxylation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, a diverse group of monooxygenases primarily located in the liver. These enzymes introduce an oxygen atom, typically forming hydroxylated metabolites such as 3-hydroxy-2,3',4',5'-tetrachlorobiphenyl and 4-hydroxy-2,3',4',5'-tetrachlorobiphenyl. nih.gov The specific CYP isoforms involved and the resulting hydroxylation pattern are highly dependent on the animal species and their prior exposure to other enzyme-inducing compounds. nih.gov

Studies using liver microsomes have demonstrated that the metabolic capability and the primary site of hydroxylation differ significantly between species like rats, guinea pigs, and hamsters. nih.gov For instance, liver microsomes from untreated guinea pigs and hamsters can metabolize this compound, whereas those from untreated rats show no such capability. nih.gov Furthermore, guinea pig microsomes exclusively produce the 3-hydroxy metabolite, while hamster microsomes yield both 3-hydroxy and 4-hydroxy metabolites, with a preference for the latter. nih.gov

The induction of specific CYP isoforms by xenobiotics can dramatically alter the rate and profile of this compound metabolism. Treatment with phenobarbital, a known inducer of the CYP2B subfamily, accelerates 3-hydroxylation in all three species. nih.gov Conversely, inducers like 3-methylcholanthrene (B14862) and 3,3',4,4',5-pentachlorobiphenyl, which upregulate the CYP1A subfamily, enhance 4-hydroxylation in rats and hamsters. nih.gov Specifically, hamster CYP1A2 and CYP2A8 have been implicated in the 4-hydroxylation of this congener. nih.gov

Table 1: Hydroxylation of this compound by Liver Microsomes from Different Species

| Species | Treatment | Primary Hydroxylated Metabolite(s) | Key Findings |

|---|---|---|---|

| Rat | Untreated | None detected | Lacks constitutive activity for this congener. nih.gov |

| Rat | Phenobarbital-treated | 3-hydroxy-2,3',4',5'-TCB | Induction of CYP2B enzymes leads to 3-hydroxylation. nih.gov |

| Rat | 3-Methylcholanthrene-treated | 4-hydroxy-2,3',4',5'-TCB | Induction of CYP1A enzymes leads to 4-hydroxylation. nih.gov |

| Guinea Pig | Untreated | 3-hydroxy-2,3',4',5'-TCB | Shows constitutive and exclusive 3-hydroxylating activity. nih.gov |

| Guinea Pig | Phenobarbital-treated | 3-hydroxy-2,3',4',5'-TCB | 3-hydroxylation is accelerated. nih.gov |

| Hamster | Untreated | 3-hydroxy- and 4-hydroxy-2,3',4',5'-TCB | Constitutively metabolizes to both, with higher 4-hydroxylation activity. nih.gov |

| Hamster | Phenobarbital-treated | 3-hydroxy- and 4-hydroxy-2,3',4',5'-TCB | 3-hydroxylation is accelerated. nih.gov |

| Hamster | 3-Methylcholanthrene-treated | 3-hydroxy- and 4-hydroxy-2,3',4',5'-TCB | 4-hydroxylation is increased. nih.gov |

Glucuronidation and Sulfation Processes

Following hydroxylation, the resulting phenolic metabolites of this compound can undergo phase II conjugation reactions, primarily glucuronidation and sulfation. acs.orgnih.gov These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. acs.orgmdpi.comtandfonline.com Conjugation with glucuronic acid or a sulfate (B86663) group significantly increases the water solubility of the hydroxylated PCBs, which facilitates their excretion from the body via bile and urine. acs.orgmdpi.com

The efficiency of glucuronidation is highly dependent on the structure of the hydroxylated PCB metabolite. acs.org Factors such as the position of the hydroxyl group and the pattern of chlorine substitution on both phenyl rings influence the rate of conjugation. acs.org For example, studies with various hydroxylated PCBs have shown that substitution of chlorine atoms on the non-hydroxylated ring can significantly lower the maximum velocity (Vmax) of the UGT-catalyzed reaction. acs.org

Similarly, sulfation is a key pathway for the metabolism of hydroxylated PCBs. nih.govtandfonline.com Cytosolic SULTs catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the PCB metabolite. uef.fi Research has shown that hydroxylated tetrachlorobiphenyls can be substrates for human SULTs. For instance, 4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl has been identified as a substrate for the human hydroxysteroid sulfotransferase SULT2A1. nih.gov The resulting sulfate conjugates can be transported in the blood, taken up by tissues, and are generally more readily excreted. nih.govtandfonline.com However, these sulfated metabolites can also be retained in the body through binding to serum proteins and may be hydrolyzed back to the more toxic hydroxylated forms. nih.govtandfonline.com

Formation of Sulfur-Containing Metabolites

In addition to hydroxylation and subsequent conjugation, a distinct metabolic pathway for this compound involves the formation of persistent sulfur-containing metabolites, namely methylsulfonyl (MeSO₂) and methylthio (MeS) PCBs.

Methylsulfone PCB Metabolite Generation

The formation of methylsulfonyl-PCBs is a complex, multi-step process that begins with the same CYP-mediated oxidation as the hydroxylation pathway, often proceeding through a reactive arene oxide intermediate. acs.orgnih.gov This epoxide can then be conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). acs.org The resulting glutathione conjugate undergoes further enzymatic cleavage of the glutamate (B1630785) and glycinyl residues, leading to a cysteine conjugate. This cysteine conjugate is then cleaved by a C-S lyase to form a thiol (-SH) derivative. The thiol is subsequently methylated to a methylthio-PCB, which is then oxidized to a methylsulfinyl-PCB and finally to the stable and persistent methylsulfonyl-PCB metabolite. The methyl group for this pathway is provided by S-adenosylmethionine.

PCBs with chlorine substitution patterns that allow for the formation of arene oxides at the 3,4- or 2,3-positions are potential precursors for MeSO₂-metabolites. acs.org The presence of vicinal unsubstituted carbon atoms, particularly at the meta and para positions, facilitates this pathway. acs.org

Mechanisms of Methylthio-PCB Formation

The generation of methylthio-PCBs is an integral intermediate step in the pathway leading to methylsulfonyl-PCBs. The key precursor is the thiol-PCB formed from the breakdown of the cysteine conjugate. This thiol is then methylated by an S-methyltransferase, utilizing S-adenosylmethionine as the methyl donor, to yield the methylthio-PCB.

Studies on the related 2,2',5,5'-tetrachlorobiphenyl (B50384) have shown that its 3,4-oxide intermediate is crucial for the formation of methylthio-metabolites. nih.gov This arene oxide reacts with glutathione, and the resulting conjugate is processed through the mercapturic acid pathway to eventually form methylthio- and methylsulfonyl-PCBs that are excreted in the feces. nih.gov It is proposed that this compound follows a similar mechanistic pathway, involving an arene oxide intermediate that leads to glutathione conjugation and subsequent formation of methylthio derivatives.

Inter-Species Differences in Metabolic Pathways of Tetrachlorobiphenyl Congeners

Significant inter-species differences exist in the metabolic pathways of tetrachlorobiphenyls, including this compound. These variations are largely attributable to differences in the expression and substrate specificity of the CYP450 enzymes and other metabolizing enzymes across species. nih.gov

As previously noted, the hydroxylation of this compound shows marked differences between rats, guinea pigs, and hamsters. nih.gov Untreated rats are unable to metabolize this congener, while guinea pigs and hamsters possess constitutive enzymatic activity, producing different primary hydroxylated metabolites. nih.gov

Species-specific patterns are also evident in the formation of sulfur-containing metabolites. A comparative study of PCB metabolism in rats, guinea pigs, and hamsters revealed that while all three species produce methylsulfonyl-PCB metabolites, the levels and profiles are distinctly different. For instance, after exposure to a commercial PCB mixture, guinea pigs produced significantly higher levels of MeSO₂-PCBs compared to rats and hamsters. In contrast, hamsters formed only minute amounts of these metabolites from certain tetrachlorobiphenyl congeners. These differences in metabolic capacity directly influence the bioaccumulation and potential toxicity of specific PCB congeners in different species.

Table 2: Species Differences in the Formation of Methylsulfonyl-PCB (MeSO₂-PCB) Metabolites

| Species | Relative MeSO₂-PCB Formation Capacity | Metabolite Profile Characteristics |

|---|---|---|

| Rat | Moderate | Produces a range of MeSO₂-PCB metabolites. |

| Guinea Pig | High | Produces much higher levels of MeSO₂-PCBs compared to rats and hamsters, with a selective distribution of meta-substituted-MeSO₂-CBs. |

| Hamster | Low | Forms minute amounts of meta- and para-MeSO₂-CBs from specific tetrachlorobiphenyl congeners. |

Disposition and Distribution of this compound and its Metabolites in Organisms

Following exposure, polychlorinated biphenyls like this compound are absorbed and transported in the blood, often bound to proteins such as albumin. nih.gov Due to their highly lipophilic (fat-loving) nature, the parent compound and its less polar metabolites tend to move out of the bloodstream and accumulate in lipid-rich tissues. t3db.canih.gov The primary storage sites are adipose tissue and the liver. nih.govwho.int This sequestration in fatty tissues contributes to their long-term persistence in the body. t3db.ca

The metabolism of this compound into hydroxylated metabolites is a key factor influencing its subsequent distribution. nih.gov While hydroxylation increases water solubility, which generally facilitates excretion, these metabolites can also be retained in the body and may distribute differently than the parent compound. nih.gov

Structure Activity Relationships Sar and Congener Specific Research on 2,3 ,4 ,5 Tetrachlorobiphenyl

Influence of Chlorination Pattern on Biochemical Interactions

The specific arrangement of chlorine atoms in 2,3',4',5'-tetrachlorobiphenyl dictates its three-dimensional conformation and, consequently, its ability to interact with biological molecules.

Comparison with Coplanar and Non-Coplanar PCB Congeners

Polychlorinated biphenyls are broadly categorized into two main groups based on their ability to adopt a planar or flat conformation: coplanar and non-coplanar. Coplanar PCBs, which lack chlorine atoms at the ortho-positions (2, 2', 6, and 6'), can rotate around the bond connecting the two phenyl rings to assume a flat, "dioxin-like" structure. This planarity is a key determinant of their biological activity, particularly their ability to bind to the aryl hydrocarbon receptor (AhR). researchgate.net

In contrast, non-coplanar PCBs possess one or more chlorine atoms in the ortho-positions. The steric hindrance caused by these ortho-chlorines prevents the phenyl rings from rotating freely, forcing them into a non-planar, twisted conformation. researchgate.nethudsonriver.org The congener this compound has one chlorine atom in an ortho-position (position 2), classifying it as a mono-ortho-substituted PCB. While not as rigidly planar as the non-ortho "dioxin-like" PCBs, it is also not as twisted as di-ortho or multi-ortho substituted congeners. epa.govresearchgate.net

The degree of planarity directly influences the type and potency of biological responses. Coplanar PCBs, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), are known for their high affinity for the AhR, leading to a cascade of events often associated with dioxin-like toxicity. researchgate.netacs.org Conversely, non-coplanar PCBs generally exhibit lower affinity for the AhR and can elicit biological effects through different, AhR-independent mechanisms. oup.comnih.gov Studies have shown that some non-coplanar congeners can interact with other cellular targets, such as ryanodine (B192298) receptors, which are not significantly affected by coplanar PCBs. nih.gov

Ortho-Substitution and Molecular Planarity Effects

The presence of even a single chlorine atom in an ortho-position significantly impacts the planarity of the PCB molecule. hudsonriver.org This ortho-substitution in this compound introduces a degree of non-planarity, which modulates its interaction with cellular receptors. The dihedral angle between the two phenyl rings is a measure of this planarity; a smaller angle indicates a more planar conformation. For instance, the highly planar congener 3,3',4,4'-tetrachlorobiphenyl (PCB 77) has a dihedral angle of approximately 44 degrees in the solid state. researchgate.net Increasing the number of ortho-chlorines generally increases this angle, leading to a more twisted molecule. researchgate.net

This structural feature is critical for understanding the biochemical behavior of this compound. Its mono-ortho substitution results in a conformation that is intermediate between the highly planar "dioxin-like" congeners and the highly non-planar di-ortho substituted congeners. This unique stereochemistry allows it to interact with a range of biological targets, sometimes exhibiting a "mixed" type of activity. epa.govresearchgate.net

Mechanistic Studies of Cellular and Subcellular Interactions (non-adverse effects)

Research into the specific molecular mechanisms of this compound has revealed its involvement in several key cellular processes.

Aryl Hydrocarbon (Ah) Receptor Agonism and Antagonism

The aryl hydrocarbon (Ah) receptor is a ligand-activated transcription factor that plays a central role in mediating the effects of many planar halogenated aromatic hydrocarbons. whoi.edu Coplanar PCBs are potent agonists of the AhR, meaning they bind to and activate the receptor, leading to the expression of a battery of genes, including those for various metabolic enzymes. epa.govresearchgate.net

As a mono-ortho-substituted PCB, this compound exhibits a lower binding affinity for the AhR compared to its coplanar counterparts. epa.govresearchgate.net However, it can still act as a weak agonist. The order of activity for AhR binding and subsequent induction of enzymes like aryl hydrocarbon hydroxylase (AHH) is generally: coplanar PCBs > mono-ortho coplanar PCBs > di-ortho coplanar PCBs. epa.govresearchgate.net This indicates that while not as potent as the "dioxin-like" congeners, this compound can still initiate AhR-dependent signaling pathways, albeit to a lesser extent. Some studies have also investigated the potential for certain PCB congeners to act as AhR antagonists, capable of blocking the action of more potent agonists. nih.gov

Enzyme Induction Profiles (e.g., Cytochrome P450 Isoforms)

A well-documented effect of many PCBs is the induction of cytochrome P450 (CYP) enzymes, a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. epa.govnih.gov The specific CYP isoforms induced depend on the structure of the PCB congener.

Coplanar PCBs are potent inducers of CYP1A family enzymes, such as CYP1A1 and CYP1A2, through the AhR pathway. epa.goviwc.int This is often referred to as a "3-MC-type" induction, similar to that caused by 3-methylcholanthrene (B14862). jst.go.jp In contrast, some non-coplanar PCBs induce CYP2B and CYP3A family enzymes, a "phenobarbital-type" induction. nih.gov

Interestingly, mono-ortho-substituted PCBs like this compound often exhibit a "mixed-type" induction pattern, capable of inducing enzymes from both the CYP1A and CYP2B/3A families. epa.govresearchgate.net This dual activity is a direct consequence of their intermediate conformation, allowing them to interact with both the AhR and other regulatory pathways. Studies on various tetrachlorobiphenyl isomers have demonstrated these differential induction profiles in animal models. nih.gov

Enzyme Induction by Different PCB Congeners

| PCB Congener | Substitution Pattern | Primary CYP Induction Profile | Reference |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho (Coplanar) | CYP1A (3-MC-type) | epa.govjst.go.jp |

| 2,5,2',5'-Tetrachlorobiphenyl (PCB 52) | Di-ortho (Non-coplanar) | CYP2B (PB-type) | nih.govjst.go.jp |

| This compound | Mono-ortho | Mixed (CYP1A and CYP2B/3A) | epa.govresearchgate.net |

Interactions with Intracellular Signaling Pathways (e.g., Protein Kinase C, Ryanodine Receptors)

Beyond the AhR and CYP induction, research has uncovered that certain PCB congeners can modulate various intracellular signaling pathways. These interactions are often independent of the AhR and are more prominent with non-coplanar congeners.

For instance, some non-coplanar PCBs have been shown to activate protein kinase C (PKC), a key enzyme in cellular signal transduction. oup.com This activation can lead to a variety of downstream cellular responses.

Furthermore, a significant body of research has focused on the interaction of non-coplanar PCBs with ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction and neuronal function. nih.govendocrinedisruption.org Studies have demonstrated that certain ortho-substituted PCBs can enhance the activity of RyRs, leading to alterations in intracellular calcium homeostasis. nih.gov In contrast, a study on 2,3',4,4'-tetrachlorobiphenyl (B1205411) (PCB 66), a congener structurally similar to this compound, showed no activity toward ryanodine receptors. nih.gov This highlights the high degree of specificity in these interactions, where even subtle differences in chlorine substitution can determine the biological activity.

Interaction of Selected PCB Congeners with Ryanodine Receptors

| PCB Congener | Ortho-Substitution | Effect on Ryanodine Receptors | Reference |

|---|---|---|---|

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Di-ortho | Enhancement of receptor occupancy | nih.gov |

| 2,3',4,4'-Tetrachlorobiphenyl (PCB 66) | Mono-ortho | No activity observed | nih.gov |

Sources and Environmental Release Pathways of 2,3 ,4 ,5 Tetrachlorobiphenyl

Historical Industrial Production and Commercial Mixtures (e.g., Aroclors)

Polychlorinated biphenyls were not produced as individual congeners but as complex technical mixtures containing a variety of congeners. epa.govnau.edu These mixtures were sold under various trade names, with the most common in the United States being Aroclor. epa.gov The manufacturing process involved the chlorination of biphenyl (B1667301) until a target percentage of chlorine by weight was achieved, resulting in mixtures with varying physical and chemical properties. epa.govnih.gov

Research and analysis have identified 2,3',4',5'-Tetrachlorobiphenyl (PCB-70) as a component of some of these historical commercial mixtures. Specifically, it has been detected in analyses of Aroclor 1248, a PCB mixture with an average chlorine content of 48%. nih.gov Analytical methods have sometimes found it challenging to completely separate PCB-70 from other congeners, such as PCB-76 (2,3',5',6-Tetrachlorobiphenyl), indicating their co-elution in chromatographic analyses. epa.gov

Table 1: Presence of this compound (PCB-70) in Commercial PCB Mixtures

| Commercial Mixture | Average Chlorine Content | Notes on PCB-70 Presence |

|---|---|---|

| Aroclor 1248 | 48% | Identified as a constituent congener. It is a colorless, mobile oil composed of mono- to heptachlorinated biphenyls. nih.gov |

Future Research Directions and Methodological Advancements for 2,3 ,4 ,5 Tetrachlorobiphenyl Studies

Enhanced Analytical Techniques for Trace-Level Detection

The accurate quantification of 2,3',4',5'-Tetrachlorobiphenyl at environmentally relevant concentrations is fundamental to assessing exposure and risk. While current methods like gas chromatography with mass spectrometry (GC-MS) are well-established, the drive for lower detection limits and greater precision continues. cdc.gov Future research is poised to make significant strides in the following areas:

Advanced Chromatographic and Spectrometric Methods: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is a powerful technique for the analysis of individual PCB congeners. cdc.gov The development and validation of such sophisticated methods are essential for distinguishing this compound from other co-eluting congeners and matrix interferences, which is critical for accurate risk assessment based on toxic equivalency factors. cdc.govtandfonline.com

Novel Detection Technologies: Surface-enhanced Raman scattering (SERS) is emerging as a rapid and highly sensitive method for detecting trace levels of PCBs. mdpi.comsemanticscholar.org This technique, when coupled with advanced substrates like silver nanorods, shows promise for the quick identification of PCB isomers, including tetrachlorobiphenyls, in various environmental samples. mdpi.comsemanticscholar.org

Improved Sample Preparation: Innovations in sample extraction and cleanup are vital for improving the accuracy and efficiency of trace-level analysis. cdc.gov The development of more selective and robust extraction techniques will help to minimize matrix effects and improve the recovery of this compound from complex environmental samples such as soil, sediment, and biological tissues.

| Analytical Technique | Principle | Key Advantages | Future Research Focus |

| HRGC/HRMS | High-resolution separation and mass analysis. | Excellent selectivity and sensitivity for individual congeners. cdc.gov | Wider adoption and method refinement for diverse matrices. |

| SERS | Enhancement of Raman signals of molecules adsorbed on nanostructured surfaces. | Rapid detection and potential for portability. mdpi.comsemanticscholar.org | Development of standardized protocols and field-deployable instruments. |

| Immunoassays | Utilizes antibody-antigen binding for detection. | High throughput and cost-effectiveness for screening. | Improving cross-reactivity and sensitivity for specific congeners. |

Development of Predictive Models for Environmental Fate and Transport

Predicting the movement and persistence of this compound in the environment is crucial for understanding its long-term impact and identifying vulnerable ecosystems. Future modeling efforts should aim to create more accurate and comprehensive representations of its environmental journey.

The environmental behavior of this compound is largely dictated by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient (Kow), which favor its association with organic matter in soil and sediment. clu-in.org Future models need to incorporate these properties with greater precision to simulate its fate.

Key areas for advancement in predictive modeling include:

Refined Partitioning Models: Improving models that predict the partitioning of this compound between sediment, water, and biota is essential. hudsonriver.org This includes better characterization of the role of black carbon and other sorbents in its environmental distribution. hudsonriver.org

Atmospheric Transport and Deposition: More sophisticated models are needed to accurately simulate the long-range atmospheric transport and deposition of this congener, which contributes to its presence in remote environments.

Bioaccumulation and Trophic Transfer: Developing models that can more accurately predict the biomagnification of this compound through food webs is critical for assessing risks to wildlife and humans. tandfonline.com These models should account for species-specific metabolism and feeding behaviors.

Mechanistic Studies on Long-Term Ecological Repercussions

Future mechanistic studies should prioritize:

Endocrine Disruption: Investigating the potential for this compound and its metabolites to interfere with hormone systems in various wildlife species. Some PCB congeners have been shown to have estrogenic or anti-estrogenic effects. who.int

Neurotoxicity: Elucidating the mechanisms by which chronic exposure to low levels of this congener may impact the developing and adult nervous systems.

Immunotoxicity: Understanding how this compound affects immune function and susceptibility to diseases in exposed populations.

Metabolic Disruption: Characterizing the effects of this congener on metabolic pathways, as has been observed with other PCBs. nih.gov

Innovative Bioremediation and Remediation Strategies

The persistence of this compound in contaminated environments calls for the development of more effective and sustainable cleanup technologies. While conventional methods exist, bioremediation and other innovative approaches hold significant promise. nih.govnih.gov

Microbial Degradation: Research has identified bacteria capable of dechlorinating PCBs. clu-in.orgacs.org For instance, the bacterium DF-1 can remove para-chlorines from 2,3,4,5-tetrachlorobiphenyl (B164871). clu-in.org Future work should focus on optimizing conditions for microbial activity and exploring the potential of fungal degradation. core.ac.uknih.gov

Nanoremediation: The use of nanoscale materials, such as nanoscale zero-valent iron, is an emerging technology for the in situ remediation of PCB-contaminated soils and sediments. clu-in.org Further research is needed to assess its long-term effectiveness and potential environmental impacts.

Integrated Approaches: Combining different remediation strategies, such as sequential anaerobic and aerobic treatments, may offer a more complete and efficient solution for the degradation of complex PCB mixtures that include this compound. clu-in.org

| Remediation Strategy | Description | Advantages | Future Research Focus |

| Bioremediation | Use of microorganisms (bacteria, fungi) to break down PCBs. clu-in.orgnih.gov | Cost-effective and environmentally friendly. nih.gov | Enhancing microbial activity and identifying novel degrading organisms. core.ac.uk |

| Nanoremediation | Application of nanoparticles for chemical reduction of PCBs. clu-in.org | Potentially rapid and effective for in-situ treatment. | Field-scale validation and long-term monitoring. |

| Phytoremediation | Use of plants to extract or degrade contaminants. | Low cost and potential for large-scale application. | Identifying suitable plant species and enhancing uptake and metabolism. |

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying 2,3',4',5'-tetrachlorobiphenyl in environmental matrices?

A1. High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantification. For aqueous samples, Method 8082A (EPA) specifies a detection limit of 0.8 µg/kg using HRGC/HRMS with a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) . For soil or sediment, solid-phase extraction followed by isotopic dilution (e.g., using ²¹³C-labeled internal standards) improves accuracy . Calibration requires certified reference materials (e.g., 100 µg/mL in isooctane) stored at ambient (>5°C) with sonication before use .

Q. Q2. How does the solubility of this compound influence experimental design in aqueous systems?

A2. Its low water solubility (15.59 µg/L at 25°C) necessitates solvent-mediated dissolution for in vitro studies. Use co-solvents like DMSO at <1% (v/v) to avoid cytotoxicity. For environmental fate studies, solubility data from the Handbook of Aqueous Solubility Data (2469 µg/L at 25°C) should guide partitioning models between hydrophobic matrices (e.g., sediment) and water .

Q. Q3. What quality control measures are critical when preparing this compound stock solutions?

A3. Ensure purity >98% (verified via COA) and use gravimetric preparation in amber glass vials to prevent photodegradation. For stability, store at -20°C in inert solvents (e.g., isooctane) and validate concentrations using UV-Vis (λ = 254 nm) or GC-ECD .

Advanced Research Questions

Q. Q4. How can conflicting data on congener-specific bioaccumulation factors (BAFs) for this compound be reconciled?

A4. Discrepancies arise from matrix-specific interactions (e.g., lipid content in biota vs. organic carbon in sediment). Apply fugacity-based models to normalize BAFs across studies. For example, compare lipid-normalized BAFs in fish (e.g., Danio rerio) against organic carbon-adjusted sediment concentrations . Validate with stable isotope tracer experiments to distinguish uptake pathways .

Q. Q5. What experimental strategies optimize dechlorination of this compound in PCB waste management?

A5. Base-catalyzed decomposition (BCD) with potassium ethoxide (KOEt) achieves >90% dechlorination. Stoichiometric calculations require 1.72 kg KOEt per 500 kg of congener (molar ratio 4:1 for Cl⁻ removal). Monitor reaction progress via GC-MS for intermediates (e.g., trichlorobiphenyls) and validate Cl⁻ release via ion chromatography .

Q. Q6. How do substitution patterns (e.g., 2,3',4',5' vs. 3,3',5,5') affect oxidative metabolism in mammalian hepatic models?

A6. Use cytochrome P450 (CYP1A1/2) induction assays in primary hepatocytes. The 2,3',4',5' congener shows higher CYP1A1 activation (via AhR binding) compared to symmetrically substituted analogs. Quantify hydroxylated metabolites (e.g., 4-OH-PCB) via LC-MS/MS with deuterated internal standards .

Data Contradiction Analysis

Q. Q7. Why do reported half-lives (t₁/₂) for this compound in soil vary across studies?

A7. Variability stems from soil organic matter (SOM) content and microbial diversity. For SOM-rich soils (≥5%), t₁/₂ exceeds 180 days due to sorption, while low-SOM soils show t₁/₂ <90 days. Normalize data using the organic carbon-water partition coefficient (KOC = 10<sup>5.2</sup>) and conduct microcosm studies under controlled SOM conditions .

Q. Q8. How to address discrepancies in toxicity thresholds from in vitro vs. in vivo studies?

A8. In vitro models often underestimate toxicity due to lack of metabolic activation. Co-culture systems (e.g., hepatocyte-fibroblast) improve metabolic relevance. For in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) modeling to account for bioaccumulation and tissue-specific distribution .

Methodological Optimization

Q. Q9. What column configurations improve chromatographic resolution of this compound from co-eluting congeners?

A9. Use dual-column confirmation:

Q. Q10. What are the best practices for synthesizing this compound metabolites for mechanistic studies?

A10. Employ Ullmann coupling with Pd(0)/Cu(I) catalysts for regioselective chlorination. Purify via preparative HPLC (C18 column, 70% acetonitrile/water). Confirm structure via <sup>13</sup>C NMR (δ 125–135 ppm for aromatic Cl) and high-resolution MS (exact mass 289.922 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.